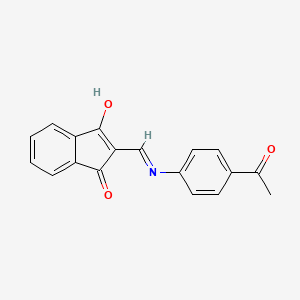

2-(((4-Acetylphenyl)amino)methylene)indane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(((4-Acetylphenyl)amino)methylene)indane-1,3-dione” is a useful research chemical . It is a derivative of indane-1,3-dione, which is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

Molecular Structure Analysis

The molecular formula of “this compound” is C18H13NO3 . More detailed structural information is not available in the retrieved papers.Chemical Reactions Analysis

Indane-1,3-dione, the core structure of “this compound”, has been extensively studied as a synthetic intermediate for the design of many different biologically active molecules . It possesses an active methylene group, making this electron acceptor an excellent candidate for its association with electron donors by means of Knoevenagel reactions .Scientific Research Applications

Synthetic Methodologies and Derivatives

The molecule 2-(((4-Acetylphenyl)amino)methylene)indane-1,3-dione and its derivatives have been extensively studied for their synthetic pathways and applications. For instance, a study presented a synthesis method and evaluated the anti-inflammatory properties of certain derivatives, identifying a compound with significant activity unaccompanied by anti-coagulant action (Leblois et al., 1987). Additionally, a one-pot, three-component synthesis method for 7-azaindole derivatives, involving indane-1,3-dione, was developed, showcasing its role in the diversity-oriented synthesis (Vilches-Herrera et al., 2012).

Chemical Analysis and Structural Studies

Extensive chemical analyses such as IR, NMR, GC-MS, and spectral studies have been performed on derivatives to confirm their structures and study their properties (Asiri & Khan, 2011). These studies offer insights into the molecular configurations and potential applications of these compounds in various fields of chemistry and material science.

Application in Bioactivity and Pharmaceuticals

Indane-1,3-dione derivatives have shown a wide range of bioactivities. They have been investigated for their potential use as anticoagulants, antimicrobial agents, and in bioimaging, among other applications. For instance, some derivatives have been evaluated for their anticoagulant properties, comparing their activity with known drugs (Mitka et al., 2009). Another study reported the synthesis of novel indane-1,3-dione derivatives for their potential antimicrobial activities (Sarvesh & Nizamuddin, 2008).

Role in Material Science and Technology

The structural versatility of indane-1,3-dione and its derivatives has made it a valuable component in various applications including electronics, photopolymerization, and materials science. A review highlighted the diverse chemical reactions that provide access to this scaffold and its derivatives, showcasing the myriad applications where these structures are utilized (Pigot et al., 2022).

Safety and Hazards

Properties

IUPAC Name |

2-[(4-acetylphenyl)iminomethyl]-3-hydroxyinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3/c1-11(20)12-6-8-13(9-7-12)19-10-16-17(21)14-4-2-3-5-15(14)18(16)22/h2-10,21H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOLTVUEXMTCDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2373747.png)

![Ethyl 2'-amino-1-(2-ethoxy-2-oxoethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2373754.png)

![4-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2373755.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2373762.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-ynylpiperidine-2-carboxylic acid](/img/structure/B2373765.png)